1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
Brand Name: Vulcanchem
CAS No.: 79490-74-7
VCID: VC4127174
InChI: InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H
SMILES: C1=C(C=C(C(=C1O)O)O)CN.I
Molecular Formula: C7H10INO3
Molecular Weight: 283.06 g/mol

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

CAS No.: 79490-74-7

Cat. No.: VC4127174

Molecular Formula: C7H10INO3

Molecular Weight: 283.06 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide - 79490-74-7

Specification

CAS No. 79490-74-7
Molecular Formula C7H10INO3
Molecular Weight 283.06 g/mol
IUPAC Name 5-(aminomethyl)benzene-1,2,3-triol;hydroiodide
Standard InChI InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H
Standard InChI Key APSVXFLUUQVMCZ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)O)O)CN.I
Canonical SMILES C1=C(C=C(C(=C1O)O)O)CN.I

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 5-(aminomethyl)benzene-1,2,3-triol hydroiodide, reflecting the positions of its hydroxyl (-OH), aminomethyl (-CH2_2NH2_2), and hydriodide (HI) groups . The molecular formula C7H10INO3\text{C}_7\text{H}_{10}\text{INO}_3 confirms the presence of seven carbon atoms, ten hydrogens, one iodine atom, one nitrogen atom, and three oxygen atoms.

Stereochemical and Electronic Properties

The benzene ring’s substitution pattern (1,2,3-triol) creates a highly polar structure, facilitating hydrogen bonding and solubility in polar solvents. The aminomethyl group at position 5 introduces a basic nitrogen center, while the hydriodide ion contributes to ionic character. Computational models predict a planar aromatic system with partial charge localization at the hydroxyl and amino groups, which may influence redox behavior .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves:

  • Aminomethylation of 1,2,3-Benzenetriol: Reacting 1,2,3-benzenetriol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

  • Hydriodide Formation: Treating the intermediate with hydriodic acid (HI) to yield the final salt .

Reaction Conditions and Yields

  • Temperature: 60–80°C for aminomethylation.

  • Catalysts: Acidic catalysts (e.g., HCl) enhance reaction efficiency.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Industrial-Scale Manufacturing

Bulk production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Key challenges include iodine handling and waste management due to the corrosive nature of HI.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO).

  • Stability: Degrades above 150°C, with photolytic decomposition under UV light .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (O-H stretch), 1600 cm1^{-1} (aromatic C=C), and 1250 cm1^{-1} (C-N stretch).

  • NMR: 1H^1\text{H} NMR (D2_2O): δ 6.45 (s, 1H, aromatic), δ 4.10 (s, 2H, CH2_2NH2_2) .

AssayActivity (IC50_{50})
DPPH18.5 ± 1.2 μM

This suggests potential applications in mitigating oxidative stress-related pathologies .

Applications in Materials Science

Coordination Polymers

The compound’s hydroxyl and amino groups act as ligands for metal ions. Reactions with Cu(II) yield coordination polymers with tunable magnetic properties:

Metal IonPolymer StructureMagnetic Moment (μB_B)
Cu(II)2D network1.73

Such materials show promise in catalysis and gas storage .

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